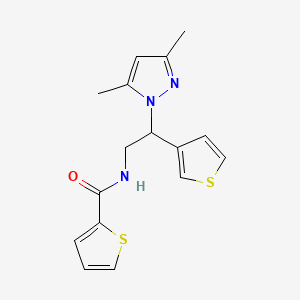
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a 3,4-dihydroquinolin-1(2H)-yl group, a pyran ring, and a phenyl ring with a trifluoromethyl group attached. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 3,4-dihydroquinolin-1(2H)-yl group could potentially be introduced via a Castagnoli–Cushman reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds structurally related to the queried chemical have been synthesized and characterized, demonstrating the chemical versatility and potential for modification to explore biological activities and material properties. For instance, the synthesis of novel series of pyridine and fused pyridine derivatives, where chemical reactivity and synthetic pathways were explored, highlights the foundational research necessary for developing new compounds with potential applications in various scientific fields (Al-Issa, 2012).
Antimicrobial and Antitumor Activities
- The exploration of antibacterial and antitumor activities is a significant area of research for compounds with this structure. For example, new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives have shown cytotoxic activity against strains of bacteria and fungus, highlighting the potential for these compounds in developing new antimicrobial agents (Le, Pham, & Nguyen, 2018).
Coordination Complexes and Antioxidant Activity
- The formation of coordination complexes and their antioxidant activity represent another research application. Coordination complexes constructed from pyrazole-acetamide derivatives have been studied, revealing the impact of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity, which could be beneficial in developing therapeutic agents or materials with protective properties against oxidative stress (Chkirate et al., 2019).
Molecular Docking and Biological Evaluation
- In silico molecular docking studies alongside biological evaluation of compounds, such as a series incorporating a polyhydroquinoline core, have been conducted to predict the interaction with biological targets and evaluate antibacterial, antitubercular, and antimalarial activities. This research underscores the potential of these compounds in drug discovery and the development of new treatments for various diseases (Sapariya et al., 2017).
Lubricating Grease Antioxidants
- Research into the application of quinolinone derivatives as antioxidants in lubricating greases has shown that these compounds can effectively reduce oxidation, suggesting their potential use in industrial applications to enhance the longevity and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4/c25-24(26,27)18-8-2-3-9-19(18)28-23(31)15-33-22-14-32-17(12-21(22)30)13-29-11-5-7-16-6-1-4-10-20(16)29/h1-4,6,8-10,12,14H,5,7,11,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIORIAVLRUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
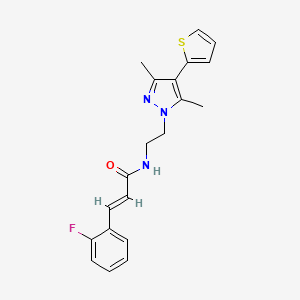
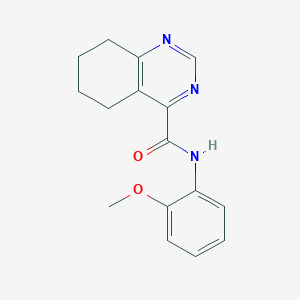
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
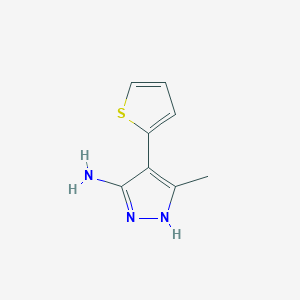
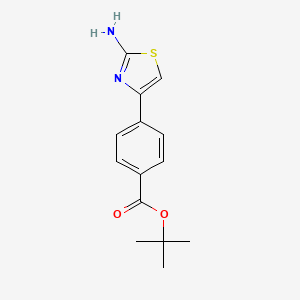
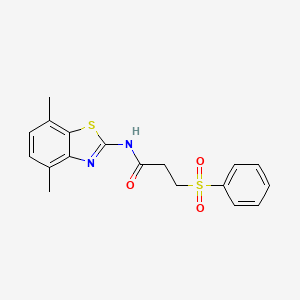
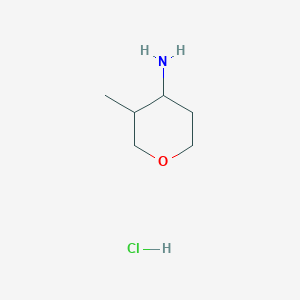
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)
